alfa-oxo[(Phenylmethoxy) carbonyl]-1-piperidine acetic acid methyl ester
Overview
Description
Preparation Methods
The synthesis of alfa-oxo[(Phenylmethoxy) carbonyl]-1-piperidine acetic acid methyl ester involves several steps. The synthetic route typically includes the reaction of piperidine with phenylmethoxy carbonyl chloride under controlled conditions to form the intermediate product. This intermediate is then reacted with acetic acid and methanol to yield the final product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Alfa-oxo[(Phenylmethoxy) carbonyl]-1-piperidine acetic acid methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
Alfa-oxo[(Phenylmethoxy) carbonyl]-1-piperidine acetic acid methyl ester is widely used in scientific research, particularly in the field of proteomics. It is utilized for studying protein interactions, modifications, and functions. Additionally, this compound is used in the development of new pharmaceuticals and in the investigation of biological pathways .
Mechanism of Action
The mechanism of action of alfa-oxo[(Phenylmethoxy) carbonyl]-1-piperidine acetic acid methyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biological pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of the research .
Comparison with Similar Compounds
Alfa-oxo[(Phenylmethoxy) carbonyl]-1-piperidine acetic acid methyl ester can be compared with other similar compounds, such as:
Benzyl 1-(2-methoxy-2-oxoacetyl)piperidine-2-carboxylate: This compound has a similar structure but different functional groups, leading to distinct chemical properties and applications.
Phenylmethoxy carbonyl derivatives: These compounds share the phenylmethoxy carbonyl group but differ in their piperidine and acetic acid components, resulting in varied reactivity and uses.
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
benzyl 1-(2-methoxy-2-oxoacetyl)piperidine-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO5/c1-21-16(20)14(18)17-10-6-5-9-13(17)15(19)22-11-12-7-3-2-4-8-12/h2-4,7-8,13H,5-6,9-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYASEGMHWOQZSU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=O)N1CCCCC1C(=O)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30431287 | |
Record name | benzyl 1-(2-methoxy-2-oxoacetyl)piperidine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30431287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
409366-76-3 | |
Record name | benzyl 1-(2-methoxy-2-oxoacetyl)piperidine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30431287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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